molecular formula C6H9NO2 B13329371 Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B13329371
M. Wt: 127.14 g/mol
InChI Key: LLGCBCPKHMYQSX-RPDRRWSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,3R,4R)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[210]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through numerous transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of photochemical synthesis and modular approaches are likely to be adapted for large-scale production. The use of advanced photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing phenyl rings in drug molecules and thereby enhancing their pharmacokinetic properties . This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4+,6-/m0/s1

InChI Key

LLGCBCPKHMYQSX-RPDRRWSUSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O

Canonical SMILES

C1C2C1(CC2N)C(=O)O

Origin of Product

United States

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